Physical and chemical properties of (24R)-24,25-Dihydroxyvitamin D3
Physical and chemical properties of (24R)-24,25-Dihydroxyvitamin D3
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (24R)-24,25-Dihydroxyvitamin D3. It is intended for researchers, scientists, and drug development professionals working with vitamin D metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows.
Core Physical and Chemical Properties
(24R)-24,25-Dihydroxyvitamin D3, a significant metabolite of vitamin D3, plays a role in various physiological processes. While considered by some as an inactive catabolite destined for excretion, emerging evidence suggests it possesses unique biological activities, particularly in bone and cartilage health.[1][2] It is formed from 25-hydroxyvitamin D3 through the action of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase).[1]
Table 1: Physical and Chemical Properties of (24R)-24,25-Dihydroxyvitamin D3
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₄O₃ | [3] |
| Molecular Weight | 416.6 g/mol | [3] |
| IUPAC Name | (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | [2][3] |
| CAS Number | 40013-87-4 | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not explicitly available in the searched literature for the solid form. | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] Sparingly soluble in aqueous buffers.[5] For aqueous solutions, it is recommended to first dissolve in ethanol and then dilute with the aqueous buffer.[5] The solubility of the parent compound, Vitamin D3, has been reported in various organic solvents, with higher solubility in less polar solvents like propan-1-ol and ethanol compared to methanol and acetonitrile.[4] | |
| Stability | Recommended storage for solutions is at -20°C, protected from light.[6] Stock solutions in DMSO are suggested to be stored at -80°C for up to 6 months and at -20°C for 1 month, under nitrogen and protected from light.[4] The parent compound, Vitamin D3, is known to be sensitive to light, oxygen, and acidic pH.[7] |
Synthesis and Metabolism
The synthesis of (24R)-24,25-Dihydroxyvitamin D3 is a crucial step in the catabolic pathway of vitamin D3.
Biosynthesis
The primary route of biosynthesis involves the hydroxylation of 25-hydroxyvitamin D3 (calcifediol) at the C24 position. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase.[1]
Chemical Synthesis
Several chemical synthesis routes for (24R)-24,25-Dihydroxyvitamin D3 have been developed, often for the purpose of creating standards for analytical methods or for biological studies. One approach involves Lythgoe's Wittig-Horner reaction, with a key step being the stereocontrolled introduction of the 24-hydroxyl group via a palladium(0)-induced[8][8]-sigmatropic rearrangement.[9] Another method starts with 3β-hydroxy-5-cholenic acid methyl ester and involves several steps, including a Pummerer rearrangement and irradiation, to yield a precursor that is then reacted with a Grignard reagent.[10]
Biological Activity and Signaling Pathways
While often considered a less active metabolite compared to 1α,25-dihydroxyvitamin D3, (24R)-24,25-Dihydroxyvitamin D3 exhibits distinct biological effects, particularly in bone and cartilage. It has been shown to play a role in fracture healing and the maintenance of normal bone integrity.
Genomic Signaling Pathway
(24R)-24,25-Dihydroxyvitamin D3 can bind to the Vitamin D Receptor (VDR), although with a lower affinity than 1α,25-dihydroxyvitamin D3. Upon binding, the VDR can form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Non-Genomic Signaling Pathway
In addition to its genomic actions, (24R)-24,25-Dihydroxyvitamin D3 is also capable of initiating rapid, non-genomic signaling events. These are mediated through membrane-associated receptors and involve the activation of intracellular signaling cascades. For instance, in hepatocytes, it has been shown to induce pro-inflammatory signaling pathways.
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of (24R)-24,25-Dihydroxyvitamin D3 in biological matrices such as serum.
Table 2: Representative LC-MS/MS Protocol for (24R)-24,25-Dihydroxyvitamin D3 in Human Serum
| Step | Description |
| Sample Preparation | 1. To 100 µL of serum, add an internal standard (e.g., d6-24,25(OH)₂D₃).2. Perform protein precipitation with a solvent like methanol or zinc sulfate.[11]3. Centrifuge to pellet the precipitated proteins.4. Perform liquid-liquid extraction of the supernatant with an organic solvent (e.g., hexane/MTBE).[11]5. Evaporate the organic layer to dryness under a stream of nitrogen.6. Reconstitute the residue in the mobile phase. |
| Chromatography | LC System: Waters ACQUITY UPLC or similar.[11]Column: ACQUITY UPLC BEH-Phenyl, 1.7 µm, 2.1 x 50 mm or similar.[11]Mobile Phase A: 2 mM ammonium acetate + 0.1% formic acid in water.[11]Mobile Phase B: 2 mM ammonium acetate + 0.1% formic acid in methanol.[11]Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analyte.[11]Flow Rate: 400 µL/min.[11] |
| Mass Spectrometry | Mass Spectrometer: Waters Xevo TQ-S or a similar triple quadrupole instrument.[11]Ionization Mode: Electrospray Ionization (ESI) positive.[11]Acquisition Mode: Multiple Reaction Monitoring (MRM).[11]MRM Transition (example): For the DMEQ-TAD derivatized analyte: 762.6 > 468.3 m/z.[11] |
digraph "LC-MS/MS Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Serum Sample"]; "Add_IS" [label="Add Internal Standard"]; "Protein_Precipitation" [label="Protein Precipitation"]; "Extraction" [label="Liquid-Liquid Extraction"]; "Evaporation" [label="Evaporation to Dryness"]; "Reconstitution" [label="Reconstitution"]; "LC_Separation" [label="LC Separation"]; "MS_Detection" [label="MS/MS Detection"]; "Data_Analysis" [label="Data Analysis"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Quantification Result"];
"Start" -> "Add_IS" -> "Protein_Precipitation" -> "Extraction" -> "Evaporation" -> "Reconstitution" -> "LC_Separation" -> "MS_Detection" -> "Data_Analysis" -> "End"; }
VDR Binding Assay - Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of (24R)-24,25-Dihydroxyvitamin D3-liganded VDR to a specific DNA sequence (VDRE).
Table 3: General Protocol for VDR-VDRE EMSA
| Step | Description |
| Probe Preparation | 1. Synthesize and anneal complementary oligonucleotides containing the VDRE sequence.2. Label the double-stranded DNA probe, typically with a radioisotope (e.g., ³²P) or a fluorescent dye. |
| Binding Reaction | 1. Incubate the labeled VDRE probe with purified VDR and RXR proteins in a binding buffer.2. Add (24R)-24,25-Dihydroxyvitamin D3 to the reaction mixture to assess its effect on VDR-VDRE binding. Include a control with 1α,25-dihydroxyvitamin D3 and a no-ligand control.3. Incubate at room temperature to allow complex formation. |
| Electrophoresis | 1. Load the binding reaction mixtures onto a non-denaturing polyacrylamide gel.2. Run the electrophoresis at a constant voltage in a cold room or with a cooling system. |
| Detection | 1. After electrophoresis, dry the gel.2. Expose the gel to X-ray film (for radiolabeled probes) or scan using an appropriate imager (for fluorescent probes) to visualize the DNA-protein complexes. A "shift" in the migration of the labeled probe indicates binding. |
Conclusion
(24R)-24,25-Dihydroxyvitamin D3 is a metabolite of vitamin D3 with distinct physical, chemical, and biological properties. While its role is still under investigation, it is evident that it is not merely an inactive catabolite. Its ability to interact with the VDR and potentially other receptors, thereby modulating gene expression and initiating rapid signaling events, suggests a more complex physiological function than previously appreciated. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to further explore the significance of this intriguing vitamin D metabolite.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 3. 24,25-Dihydroxycholecalciferol | C27H44O3 | CID 6434253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Vitamin D - Wikipedia [en.wikipedia.org]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
